molecular formula C8H10Cl3F3N2 B6247681 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride CAS No. 2408971-83-3

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

Cat. No. B6247681
CAS RN: 2408971-83-3
M. Wt: 297.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride, also known as 2-C-TMP, is a synthetic compound with a variety of applications in scientific research. It is an organic compound with a molecular weight of 342.2 g/mol and a melting point of 94°C. 2-C-TMP has been used in a variety of research applications, including as a catalyst for organic reactions, as a probe for studying enzyme inhibition, and as a fluorescent dye for imaging.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of 1,3-dithiolanes and 1,3-dithianes. It has also been used as a fluorescent dye for imaging, as it has a high fluorescence quantum yield and a long-wavelength emission. Additionally, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has been used as a probe for studying enzyme inhibition, as it can be used to selectively inhibit the activity of certain enzymes.

Mechanism of Action

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is a reversible inhibitor of enzymes, meaning that it can bind to an enzyme and prevent it from catalyzing its normal reaction. It binds to the active site of the enzyme and blocks the substrate from binding, thereby preventing the reaction from occurring.
Biochemical and Physiological Effects
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has been used to study the effects of enzyme inhibition on biochemical and physiological processes. For example, it has been used to study the effects of enzyme inhibition on the metabolism of drugs, as well as the effects of enzyme inhibition on cell growth and differentiation. Additionally, it has been used to study the effects of enzyme inhibition on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a reversible inhibitor of enzymes, meaning that it can be used to selectively inhibit the activity of certain enzymes. However, there are some limitations to its use in laboratory experiments. It is not very stable, so it must be stored and handled carefully. Additionally, it is not very soluble in water, so it must be dissolved in organic solvents for use in laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride in scientific research. It could be used to study the effects of enzyme inhibition on other biochemical and physiological processes, such as the metabolism of hormones or the regulation of gene expression. Additionally, it could be used to study the effects of enzyme inhibition on disease processes, such as cancer or neurological disorders. Finally, it could be used to develop new drugs or therapies that target specific enzymes.

Synthesis Methods

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride can be synthesized via a three-step process. First, 5-chloro-2-trifluoromethylpyridine is reacted with ethyl chloroformate to form the corresponding ethyl ester. This is then hydrolyzed with aqueous sodium hydroxide to obtain 2-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Finally, the carboxylic acid is reacted with ammonium chloride to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridine", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-5-(trifluoromethyl)pyridine is reacted with ethylenediamine in a solvent such as ethanol or methanol at a temperature of 50-60°C for 12-24 hours.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine.", "Step 3: The dihydrochloride salt can be isolated by filtration and washed with a suitable solvent such as diethyl ether or ethanol." ] }

CAS RN

2408971-83-3

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

Molecular Formula

C8H10Cl3F3N2

Molecular Weight

297.5

Purity

0

Origin of Product

United States

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